molecular formula C11H8FNO2 B13243748 8-Fluoro-5-methylisoquinoline-1-carboxylic acid

8-Fluoro-5-methylisoquinoline-1-carboxylic acid

Cat. No.: B13243748
M. Wt: 205.18 g/mol
InChI Key: VTUFORSCFHCWMW-UHFFFAOYSA-N
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Description

8-Fluoro-5-methylisoquinoline-1-carboxylic acid (CAS 2060021-17-0) is a high-value heterocyclic building block with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. The strategic incorporation of both a fluorine atom and a carboxylic acid functional group on the isoquinoline scaffold makes it a versatile intermediate for various reactions, including condensations and the formation of amide bonds. Researchers utilize this compound in the development of potential pharmaceutical candidates, where the isoquinoline core is a common pharmacophore. As a specialty building block, it is primarily used in the construction of compound libraries for high-throughput screening and in the optimization of lead structures to improve their drug-like properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Consult the safety data sheet for proper handling. The product requires cold-chain transportation to ensure stability .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

8-fluoro-5-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-3-8(12)9-7(6)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

VTUFORSCFHCWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction Pathway

The Pfitzinger reaction is a classical route for synthesizing isoquinoline derivatives, involving the condensation of isatin derivatives with ketones under basic conditions.

Procedure Summary:

  • Starting Material : Isatin derivative (e.g., 5-methylisatin)
  • Reaction Conditions :
    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Acetone or ethanol
    • Temperature: 80–100°C
    • Duration: 5–15 hours
  • Key Steps :
    • Open-loop condensation of isatin with acetone yields a dihydroisoquinoline intermediate.
    • Subsequent oxidation and decarboxylation furnish the isoquinoline core.

Data Table 1: Pfitzinger Reaction Parameters

Parameter Value/Range Reference
Base Sodium hydroxide, potassium hydroxide
Solvent Acetone
Reaction temperature 80–100°C
Reaction time 5–15 hours
Yield Up to 99% (for specific steps)

Decarboxylation and Aromatization

Following the initial cyclization, decarboxylation under high-temperature conditions (e.g., in nitrobenzene at 210°C) removes carboxyl groups, leading to the isoquinoline core.

Reaction Scheme:

[Isoquinoline precursor] --(Decarboxylation, 210°C)--> 8-Fluoro-5-methylisoquinoline

Note : Fluorination at the 8-position is achieved via nucleophilic substitution or electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide (NFSI).

Fluorination at the 8-Position

Summary of the Synthetic Route

Step Description Key Reagents Conditions Yield (%) Remarks
1 Cyclization of isatin derivative Isatin, base, acetone 80–100°C, 5–15 h 99 High yield, scalable
2 Decarboxylation High-temp in nitrobenzene 210°C 60–75 Efficient removal of CO2
3 Fluorination at 8-position NFSI or KF 25–80°C, 2–12 h 60–85 Selective fluorination
4 Methylation at 5-position Methyl iodide or dimethyl sulfate 50–80°C 75–95 Aromatic methylation
5 Oxidation to carboxylic acid Potassium permanganate 80–100°C 85–95 Final purification

Chemical Reactions Analysis

8-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Fluoro-5-methylisoquinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully understood. similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . It is hypothesized that 8-Fluoro-5-methylisoquinoline-1-carboxylic acid may exert its effects through similar pathways, although further research is needed to confirm this .

Comparison with Similar Compounds

Structural Analogues of Isoquinoline Carboxylic Acids

The following table compares key structural and physicochemical properties of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
8-Fluoro-5-methylisoquinoline-1-carboxylic acid* Not provided C₁₁H₈FNO₂ ~205.19 (calculated) F (8), CH₃ (5), COOH (1) Fluorine enhances stability; methyl increases lipophilicity
5-Amino-isoquinoline-8-carboxylic acid 887591-08-4 C₁₀H₈N₂O₂ 188.18 NH₂ (5), COOH (8) Amino group introduces basicity; lower molecular weight
1-Chloro-isoquinoline-7-carboxylic acid 730971-21-8 C₁₀H₆ClNO₂ 221.62 Cl (1), COOH (7) Chlorine increases lipophilicity and steric bulk
1,3-Dichloroisoquinoline-6-carboxylic acid 1416712-68-9 C₁₀H₅Cl₂NO₂ 256.06 Cl (1,3), COOH (6) Higher halogen content; potential for stronger hydrophobic interactions
cis-4-(1H-Benzoimidazole-5-carbonyl)-... Not provided ~C₂₃H₂₀N₄O₃ ~403.44 (Example 38) Benzoimidazole, COOH, amide Complex structure with potential kinase inhibition

*Note: Data for 8-Fluoro-5-methylisoquinoline-1-carboxylic acid are inferred based on structural analogs.

Biological Activity

8-Fluoro-5-methylisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that includes a fluoro group and a carboxylic acid functional group, which contribute to its pharmacological properties. The molecular formula for this compound is C_11H_8FNO_2, with a molecular weight of approximately 205.19 g/mol.

Chemical Structure and Synthesis

The synthesis of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Utilizing reagents such as potassium permanganate for oxidation.
  • Coupling reactions : Such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.

These synthetic pathways are crucial for obtaining the desired structural configuration that enhances the compound's biological activity.

Biological Activity

Research indicates that 8-Fluoro-5-methylisoquinoline-1-carboxylic acid exhibits significant biological activity, particularly as an antibacterial agent . The presence of the fluoro substituent enhances the compound's lipophilicity and bioavailability, which are critical factors in its interaction with biological targets.

The mechanism of action for 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully elucidated; however, it is hypothesized to interact with various enzymes and receptors involved in bacterial resistance mechanisms. Similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substituent positioning on the isoquinoline ring. The following table summarizes some related compounds:

Compound NameCAS NumberNotable Features
5-Fluoro-6-methylisoquinoline-1-carboxylic acid2059941-22-7Different position of fluoro and methyl groups
7-Fluoro-5-methylisoquinoline-1-carboxylic acid2060024-25-9Fluoro group at C7 position
5-Fluoro-8-methylisoquinoline-1-carboxylic acid2060043-86-7Variation in methyl positioning

These compounds differ primarily in the position of their functional groups, which significantly influences their biological activity and chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid:

  • Antibacterial Activity : In vitro studies demonstrated that this compound exhibits potent antibacterial effects against various strains of bacteria. The IC50 values indicate significant inhibition at low concentrations.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, with cell line assays showing that the compound can induce apoptosis in cancer cells. For instance, a study reported an IC50 value of approximately 0.47 μM against specific cancer cell lines, indicating strong antiproliferative effects.
  • SAR Studies : Structure–activity relationship (SAR) studies have been conducted to optimize the biological activity of isoquinoline derivatives. These studies highlight how modifications in substituent positions can enhance or diminish efficacy against targeted biological pathways.

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